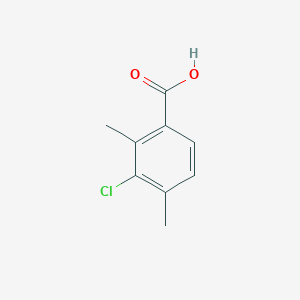
Methyl 4-(benzyloxy)-3-formylbenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has also been reported .Aplicaciones Científicas De Investigación
Synthons for Biologically Active Compounds
Methyl 4-(benzyloxy)-3-formylbenzoate has been utilized in the synthesis of various biologically active compounds. For instance, it was used as a synthon for the preparation of aromatic analogs of effective juvenoids derived from naphthalene ozonolysis products (Kukovinets et al., 2006).
Process Optimization and Chemical Synthesis
Research has focused on optimizing processes involving this compound. For example, the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate was optimized, investigating the impact of various factors on yield (Tan Jihua, 2014).
Liquid-Crystalline Phase and Supramolecular Dendrimers
In a notable study, this compound-based monodendrons exhibited a unique thermotropic cubic liquid-crystalline phase. This discovery has implications for the design of spherical supramolecular dendrimers (Balagurusamy et al., 1997).
Spectral Analysis and Structural Elucidation
This compound has been a subject in studies aiming at spectral analysis and structural elucidation of chemical compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate (Şahin et al., 2015).
Anticancer Potency and Cell Cycle Arrest
Research into anticancer properties of certain compounds led to the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, derived from triphenylstannyl 4-formylbenzoate, showing potent and selective cytotoxicity with implications for inducing G1 and G2/M cell cycle arrest in cancer cells (Basu Baul et al., 2017).
Pharmaceutical and Biochemical Applications
Further applications in pharmaceutical and biochemical research involve the synthesis of various compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which has potential therapeutic uses (Wang et al., 2015).
Safety and Hazards
Direcciones Futuras
Future research could focus on developing catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation . Additionally, more research is needed to fully understand the properties and potential applications of “Methyl 4-(benzyloxy)-3-formylbenzoate” and similar compounds.
Propiedades
IUPAC Name |
methyl 3-formyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)13-7-8-15(14(9-13)10-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQWKDRRNMPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)







![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)



